Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of an ethylamine group at the 3-position and a methyl group at the 5-position on the benzothiophene ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)thiophene derivatives often involves the use of aryne intermediates and alkynyl sulfides. One common method is the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base, which leads to the formation of the benzothiophene scaffold . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to produce 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the ethylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene core.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): An organic semiconductor used in electronic devices.
Uniqueness
Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylamine group and a methyl group on the benzothiophene ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
20841-36-5 |
---|---|
Molecular Formula |
C11H14ClNS |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
2-(5-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7H,4-5,12H2,1H3;1H |
InChI Key |
KDDVKIDRYOAKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.